molecular formula C10H10N4O4 B7784248 [5-(Hydroxymethyl)-3-(4-nitrophenyl)-1,2,3-triazol-4-yl]methanol

[5-(Hydroxymethyl)-3-(4-nitrophenyl)-1,2,3-triazol-4-yl]methanol

Cat. No.: B7784248
M. Wt: 250.21 g/mol
InChI Key: SWSVJLULXFWVRW-UHFFFAOYSA-N
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Description

[5-(Hydroxymethyl)-3-(4-nitrophenyl)-1,2,3-triazol-4-yl]methanol is a triazole derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring substituted with a hydroxymethyl group and a nitrophenyl group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Hydroxymethyl)-3-(4-nitrophenyl)-1,2,3-triazol-4-yl]methanol typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne. For instance, 4-nitrophenyl azide can react with propargyl alcohol under copper(I) catalysis to form the triazole ring.

    Hydroxymethylation: The resulting triazole compound can then undergo hydroxymethylation using formaldehyde in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques can be employed to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The hydroxymethyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: [5-(Formyl)-3-(4-nitrophenyl)-1,2,3-triazol-4-yl]methanol.

    Reduction: [5-(Hydroxymethyl)-3-(4-aminophenyl)-1,2,3-triazol-4-yl]methanol.

    Substitution: Various ethers or esters depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in organic reactions.

    Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or introducing functional groups.

Biology

    Bioconjugation: The triazole ring is a common motif in click chemistry, which is used for bioconjugation in the development of biocompatible materials and drug delivery systems.

Medicine

    Pharmaceuticals: The compound’s derivatives can be explored for their potential as antimicrobial or anticancer agents due to the presence of the nitrophenyl group, which is known for its biological activity.

Industry

    Dyes and Pigments: The compound can be used as an intermediate in the synthesis of dyes and pigments, contributing to the development of new colorants with specific properties.

Mechanism of Action

The biological activity of [5-(Hydroxymethyl)-3-(4-nitrophenyl)-1,2,3-triazol-4-yl]methanol is primarily due to its ability to interact with various molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The triazole ring can also interact with enzymes and proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    [5-(Hydroxymethyl)-3-phenyl-1,2,3-triazol-4-yl]methanol: Lacks the nitro group, making it less reactive in redox reactions.

    [5-(Hydroxymethyl)-3-(4-chlorophenyl)-1,2,3-triazol-4-yl]methanol:

Uniqueness

The presence of both the hydroxymethyl and nitrophenyl groups in [5-(Hydroxymethyl)-3-(4-nitrophenyl)-1,2,3-triazol-4-yl]methanol makes it particularly versatile. The hydroxymethyl group allows for further functionalization, while the nitrophenyl group provides unique redox properties that can be exploited in various applications.

This compound’s unique combination of functional groups and its potential for diverse chemical reactions make it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

[5-(hydroxymethyl)-1-(4-nitrophenyl)triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O4/c15-5-9-10(6-16)13(12-11-9)7-1-3-8(4-2-7)14(17)18/h1-4,15-16H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSVJLULXFWVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(N=N2)CO)CO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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